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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1,3-oxazole

Cat. No.: B1272755 Get Quote

CAS Number: 72571-06-3

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-1,3-oxazole, a

key heterocyclic building block for researchers, scientists, and professionals in drug

development. The document details its chemical properties, synthesis methodologies,

spectroscopic data, and its applications in the synthesis of biologically active molecules, with a

particular focus on its relevance as a scaffold for tyrosinase inhibitors.

Chemical and Physical Properties
5-(4-Bromophenyl)-1,3-oxazole is a solid heterocyclic compound featuring a central oxazole

ring substituted with a 4-bromophenyl group. This substitution pattern provides a valuable

scaffold for further chemical modifications, making it a versatile intermediate in organic

synthesis.

Table 1: Physicochemical Properties of 5-(4-Bromophenyl)-1,3-oxazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1272755?utm_src=pdf-interest
https://www.benchchem.com/product/b1272755?utm_src=pdf-body
https://www.benchchem.com/product/b1272755?utm_src=pdf-body
https://www.benchchem.com/product/b1272755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 72571-06-3

Molecular Formula C₉H₆BrNO

Molecular Weight 224.05 g/mol

Appearance Solid

Melting Point 78-80 °C

Boiling Point 315.8 °C at 760 mmHg

Density 1.524 g/cm³

Flash Point 144.8 °C

InChI Key
FEBCQOHEPVLTLY-

UHFFFAOYSA-N

SMILES Brc1ccc(cc1)-c2cnco2

Synthesis Methodologies
The synthesis of 5-aryl-1,3-oxazoles can be achieved through several established methods in

organic chemistry. Two prominent and adaptable methods for the synthesis of 5-(4-
Bromophenyl)-1,3-oxazole are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel

Synthesis.

Experimental Protocol 1: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes

and tosylmethyl isocyanide (TosMIC). This method is advantageous due to its relatively mild

conditions and the commercial availability of the starting materials.

Reaction Scheme:

Materials:

4-Bromobenzaldehyde
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Tosylmethyl isocyanide (TosMIC)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1

eq) and potassium carbonate (1.5 eq).

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the

methanol under reduced pressure.

Partition the residue between dichloromethane and water.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield 5-(4-
Bromophenyl)-1,3-oxazole.
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Experimental Workflow: Van Leusen Oxazole Synthesis
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Caption: Van Leusen Synthesis Workflow.
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Experimental Protocol 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the

cyclodehydration of a 2-acylamino-ketone precursor.

Reaction Scheme:

Materials:

2-Acylamino-1-(4-bromophenyl)ethan-1-one (can be prepared from 2-amino-1-(4-

bromophenyl)ethan-1-one and an acylating agent)

Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄)

Anhydrous solvent (e.g., Dioxane or Toluene)

Sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Water (H₂O)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve the 2-acylamino-1-(4-bromophenyl)ethan-1-one (1.0 eq) in an anhydrous solvent.

Slowly add the cyclodehydrating agent (e.g., POCl₃, 1.2 eq) to the solution at 0 °C.

Heat the reaction mixture to reflux and monitor by TLC.

After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture

of ice and saturated sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product via recrystallization or column chromatography to obtain 5-(4-
Bromophenyl)-1,3-oxazole.

Spectroscopic Data
Detailed experimental spectroscopic data for 5-(4-Bromophenyl)-1,3-oxazole is crucial for its

unambiguous identification and characterization. The following tables summarize the expected

and reported spectral data for this compound and its close analogs.

Table 2: ¹H NMR Spectral Data

Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Reference(s)

H-2 (oxazole) ~8.0-8.2 s - (analog)

H-4 (oxazole) ~7.5-7.7 s - (analog)

Ar-H (ortho to

oxazole)
~7.6-7.8 d ~8.5 (analog)

Ar-H (meta to

oxazole)
~7.5-7.7 d ~8.5 (analog)

Table 3: ¹³C NMR Spectral Data
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Carbon Chemical Shift (δ, ppm) Reference(s)

C-2 (oxazole) ~150-152 (analog)

C-4 (oxazole) ~122-124 (analog)

C-5 (oxazole) ~148-150 (analog)

C-ipso (Ar) ~128-130 (analog)

C-ortho (Ar) ~126-128 (analog)

C-meta (Ar) ~132-134 (analog)

C-para (Ar-Br) ~123-125 (analog)

Table 4: IR and Mass Spectrometry Data

Technique Key Peaks / m/z Interpretation Reference(s)

IR (KBr, cm⁻¹)
~1600, 1480, 1070,

830

C=N stretch, C=C

stretch (aromatic), C-

O-C stretch, C-H out-

of-plane bend

(analog)

Mass Spec (ESI-MS) 224/226 [M+H]⁺

Molecular ion peak

(isotopic pattern for

Br)

(predicted)

Applications in Drug Discovery and Development
The 5-(4-bromophenyl)-1,3-oxazole scaffold is a valuable building block in medicinal

chemistry due to the prevalence of the oxazole ring in numerous biologically active

compounds. The presence of the bromine atom on the phenyl ring allows for further

functionalization through various cross-coupling reactions, such as the Suzuki coupling,

enabling the synthesis of diverse libraries of compounds for drug discovery.

Derivatives of brominated aryl oxazoles and oxadiazoles have demonstrated a wide range of

pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
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Role as a Tyrosinase Inhibitor Scaffold
A significant application of this structural motif is in the development of tyrosinase inhibitors.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the

treatment of hyperpigmentation disorders and for cosmetic skin-lightening applications. A

notable example is the derivative 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, which has

been identified as a potent tyrosinase inhibitor, more potent than the standard inhibitor L-

mimosine. The 5-(4-bromophenyl) moiety is a key feature in the design of these inhibitors.

The mechanism of tyrosinase inhibition often involves the chelation of the copper ions in the

enzyme's active site or acting as a competitive or non-competitive inhibitor. The inhibition of

tyrosinase disrupts the melanin synthesis pathway.
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Tyrosinase-Mediated Melanin Synthesis and Inhibition Pathway
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Caption: Tyrosinase Inhibition Pathway.
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Safety Information
5-(4-Bromophenyl)-1,3-oxazole is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

Appropriate safety precautions, including the use of personal protective equipment, should be

taken when handling this compound. For detailed safety information, refer to the Safety Data

Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with 5-(4-
Bromophenyl)-1,3-oxazole. Further experimental validation of the presented data is

recommended for specific research applications.

To cite this document: BenchChem. [An In-depth Technical Guide to 5-(4-Bromophenyl)-1,3-
oxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272755#5-4-bromophenyl-1-3-oxazole-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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